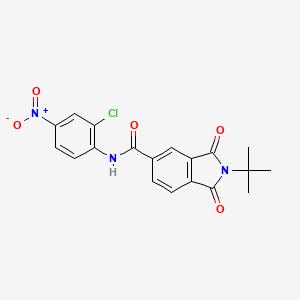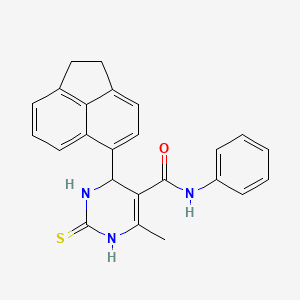
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. For example, in cancer cells, this compound targets the protein Hsp90, which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, this compound disrupts the function of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and proteins targeted by this compound. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor growth. In neuroscience, it has been shown to modulate the activity of specific neurotransmitters, potentially leading to the development of novel treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments include its high potency and specificity for certain cellular processes and proteins, allowing for precise modulation of these processes. However, the limitations of this compound include its potential toxicity and limited solubility, which can affect its efficacy and suitability for certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is the further optimization of this compound for improved efficacy and reduced toxicity. Another direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science should be explored.
Synthesemethoden
The synthesis of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of tert-butyl isocyanate with 2-chloro-4-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phthalic anhydride in the presence of a catalyst such as zinc acetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, potentially leading to the development of novel treatments for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-19(2,3)22-17(25)12-6-4-10(8-13(12)18(22)26)16(24)21-15-7-5-11(23(27)28)9-14(15)20/h4-9H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNERBQNFLYWXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5082370.png)
![N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5082381.png)
![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-chlorobenzoic acid)](/img/structure/B5082387.png)
![2-[(1-naphthylmethyl)thio]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B5082392.png)

![8-[2-(2-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5082407.png)

![dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5082412.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5082417.png)
![3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5082430.png)
![N-(3'-chloro-3-biphenylyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5082435.png)
![N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5082451.png)
![[4-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]methanol](/img/structure/B5082453.png)
